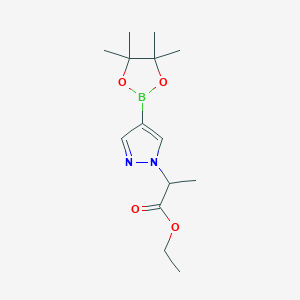![molecular formula C7H5BrN2OS B1444561 2-Brom-5-methoxy-thiazolo[5,4-b]pyridin CAS No. 214337-35-6](/img/structure/B1444561.png)
2-Brom-5-methoxy-thiazolo[5,4-b]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine familyThe thiazolo[5,4-b]pyridine scaffold is known for its biological relevance and has been studied for its diverse pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a phosphoinositide 3-kinase inhibitor, which is important in cancer research.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Materials Science: The compound’s heterocyclic structure can be used in the development of new materials with specific properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid. This method results in the formation of the target compound, 5-methoxythiazolo[4,5-b]-pyridin-2-amine
Analyse Chemischer Reaktionen
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium bromide, bromine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase. The compound binds to the kinase, inhibiting its activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
2-Bromo-5-chloro-thiazolo[5,4-b]pyridine: This compound has a chlorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a different substitution pattern and a tetrahydrothiazolo ring, which can lead to different chemical and biological properties.
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRHCDBAVCPFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)



